molecular formula C17H18FN3O4S B11635028 1-(3-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

1-(3-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B11635028
M. Wt: 379.4 g/mol
InChI Key: NVLKWIODKRPHMZ-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine is a complex organic compound characterized by the presence of a fluorophenyl group, a nitrobenzenesulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluorophenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine typically involves multiple steps. One common method starts with the reaction of 3-fluorobenzyl chloride with piperazine to form 1-(3-fluorobenzyl)piperazine. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform and bases like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrobenzenesulfonyl group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Fluorophenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine is unique due to the presence of both the fluorophenyl and nitrobenzenesulfonyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18FN3O4S

Molecular Weight

379.4 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H18FN3O4S/c18-15-3-1-2-14(12-15)13-19-8-10-20(11-9-19)26(24,25)17-6-4-16(5-7-17)21(22)23/h1-7,12H,8-11,13H2

InChI Key

NVLKWIODKRPHMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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